molecular formula C8H9BrO2 B1338921 4-Bromo-2-methoxy-6-methylphenol CAS No. 86232-54-4

4-Bromo-2-methoxy-6-methylphenol

Cat. No. B1338921
CAS RN: 86232-54-4
M. Wt: 217.06 g/mol
InChI Key: UGZGMKGTJRTCFV-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-6-methylphenol is a compound that is used as a pharmaceutical intermediate . It is part of the Alfa Aesar product portfolio .


Molecular Structure Analysis

The molecular formula of 4-Bromo-2-methoxy-6-methylphenol is C8H9BrO2 . The InChI code is 1S/C8H9BrO2/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4,10H,1-2H3 .


Physical And Chemical Properties Analysis

4-Bromo-2-methoxy-6-methylphenol has a molecular weight of 217.06 . It is an oil at room temperature . It is slightly soluble in water .

Scientific Research Applications

Antioxidant and Anticancer Activities

4-Bromo-2-methoxy-6-methylphenol derivatives have been studied for their potential antioxidant and anticancer activities. A study by Dong et al. (2022) synthesized new methylated and acetylated derivatives of bromophenols and evaluated their cellular-level activities. Notably, certain compounds showed significant potential in reducing oxidative damage and reactive oxygen species generation, as well as inhibiting the viability and inducing apoptosis in leukemia cells, suggesting their promise in drug development for cancer and oxidative stress-related conditions (Dong et al., 2022).

Chemical Characterization and Biological Activity

Another study by Zhao et al. (2004) on bromophenol derivatives, including 4-Bromo-2-methoxy-6-methylphenol, isolated from the red alga Rhodomela confervoides, provided insights into their chemical structures and biological activity. However, they found these compounds to be inactive against several human cancer cell lines and microorganisms, indicating the specificity of biological activity among different bromophenol derivatives (Zhao et al., 2004).

Synthesis and Potential Pharmaceutical Use

The synthesis of bromophenol derivatives, including those related to 4-Bromo-2-methoxy-6-methylphenol, is significant for pharmaceutical applications. Xu and He (2010) discussed the synthesis of 2-bromo-6-methoxynaphthalene, an intermediate in the preparation of anti-inflammatory agents, highlighting the importance of these compounds in developing therapeutic drugs (Xu & He, 2010).

Spectroscopic and Computational Analysis

Demircioğlu et al. (2019) conducted a study on a compound similar to 4-Bromo-2-methoxy-6-methylphenol, focusing on spectroscopic characterization and computational analysis. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Demircioğlu et al., 2019).

Antibacterial Properties

Research on bromophenols from marine red algae, like Rhodomela confervoides, has indicated potential antibacterial properties. A study by Xu et al. (2003) identified bromophenols exhibiting moderate antibacterial activity, highlighting the potential of these compounds in developing new antibacterial agents (Xu et al., 2003).

Safety and Hazards

4-Bromo-2-methoxy-6-methylphenol is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

The primary target of 4-Bromo-2-methoxy-6-methylphenol is InhA , the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis . This enzyme plays a crucial role in the synthesis of mycolic acids, essential components of the cell wall of Mycobacterium tuberculosis.

Mode of Action

4-Bromo-2-methoxy-6-methylphenol acts as a slow, tight-binding inhibitor of InhA . It binds to the enzyme and inhibits its activity, thereby disrupting the synthesis of mycolic acids. This disruption leads to a weakened cell wall, affecting the survival and proliferation of Mycobacterium tuberculosis.

Result of Action

The result of the action of 4-Bromo-2-methoxy-6-methylphenol is the reduced viability of Mycobacterium tuberculosis . By inhibiting the synthesis of mycolic acids, the compound weakens the bacterial cell wall, making the bacteria more susceptible to immune responses and other treatments .

properties

IUPAC Name

4-bromo-2-methoxy-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZGMKGTJRTCFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460185
Record name 4-bromo-2-methoxy-6-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86232-54-4
Record name 4-bromo-2-methoxy-6-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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